molecular formula C31H52N9O8P B057278 Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt CAS No. 24558-92-7

Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt

Cat. No. B057278
CAS RN: 24558-92-7
M. Wt: 709.8 g/mol
InChI Key: VYSFOCCDQZWOQI-HZGXGGOMSA-N
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Description

Synthesis Analysis

The synthesis of adenosine derivatives, including the adenosine 5'-monophosphomorpholidate, often involves catalytic processes using specific catalysts such as 4-morpholine-N,N'-dicyclohexylcarboxamidine. This catalyst facilitates selective succinylation of adenosine, leading to various adenosine derivatives through direct reactions with succinic anhydride under kinetic or thermodynamic conditions, showcasing the compound's versatility in synthesis processes (Sauer & Schwabe, 1981).

Molecular Structure Analysis

Molecular structure analysis of adenosine 5'-monophosphomorpholidate derivatives reveals complex interactions and structural features critical for their chemical behavior and reaction mechanisms. For instance, the use of morpholino-modified nucleoside analogues in synthesis demonstrates the structural adaptations possible with the morpholino group, which are significant in developmental biology and other fields (Nandi et al., 2013).

Chemical Reactions and Properties

Adenosine 5'-monophosphomorpholidate and its derivatives participate in a variety of chemical reactions, including phosphorylation and alkylation of nucleosides. These reactions are often facilitated by specific catalysts, demonstrating the compound's reactive versatility and its role in synthesizing biologically relevant molecules (Eto et al., 1991).

Physical Properties Analysis

While specific studies on the physical properties of adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt itself are scarce, understanding the physical properties of similar nucleoside analogues provides insights into solubility, stability, and other relevant characteristics important for their application in various scientific fields.

Chemical Properties Analysis

The chemical properties of adenosine 5'-monophosphomorpholidate derivatives, including their reactivity, stability, and functional group behavior, are pivotal in their application in nucleoside synthesis and modification. The compound's involvement in nucleoside phosphorylation and alkylation reactions highlights its chemical versatility and potential in creating modified nucleosides with specific biological activities (Eto & Kawasaki, 1986).

Scientific Research Applications

  • Succinylation of Adenosine : This study outlines the synthesis of succinyl derivatives of adenosine catalyzed by 4-morpholine-N,N'-dicyclohexylcarboxamidine, indicating its use in the modification of nucleosides for potential pharmacological applications (Sauer & Schwabe, 1981).

  • Catalytic Activity in Nucleoside Modification : This research explores the structure-catalytic activity relationships of dicyclohexylcarboxamidine analogs, including 4-morpholine-N,N'-dicyclohexylcarboxamidine, in the phosphorylation and alkylation of nucleosides. It highlights the compound's role in enhancing specific chemical reactions essential in nucleoside modification (Eto & Kawasaki, 1986).

  • Synthesis of Cytokinin-like Nucleotides : The compound is used as a catalyst for the alkylation and phosphorylation of ribonucleosides, applied in synthesizing cytokinin-like nucleotides. This demonstrates its utility in creating compounds with potential agricultural or biological applications (Eto et al., 1991).

  • Morpholino-modified Nucleoside Analogues : This study discusses the synthesis of morpholino-modified nucleoside analogues, where 4-morpholine-N,N'-dicyclohexylcarboxamidine derivatives play a role. Such analogues have applications in developmental biology (Nandi et al., 2013).

  • Radiolabeling Techniques : 4-morpholine-N,N'-dicyclohexylcarboxamidine is used to reduce the chlorine potential of Chloramine-T in radiolabeling techniques, essential for nondestructive radiolabeling of biomolecules (Hussain et al., 1995).

  • Synthesis of Poly(ADP-ribose)polymerases Inhibitors : The conjugates of adenosine diphosphate and morpholino nucleosides, involving 4-morpholine-N,N'-dicyclohexylcarboxamidine, have been studied for their potential as selective inhibitors of poly(ADP-ribose)polymerases. This has implications for cancer therapy (Sherstyuk et al., 2019).

  • Coenzyme Specificity Studies : The compound is used to synthesize analogues of FAD for studying coenzyme specificity, particularly in relation to D-amino acid oxidase. This is relevant for understanding enzyme interactions and functions (McCormick et al., 1964).

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid;N,N'-dicyclohexylmorpholine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O.C14H21N6O7P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(21)8(27-14)5-26-28(23,24)19-1-3-25-4-2-19/h15-16H,1-14H2,(H,18,19);6-8,10-11,14,21-22H,1-5H2,(H,23,24)(H2,15,16,17)/t;8-,10-,11-,14-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSFOCCDQZWOQI-HZGXGGOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52N9O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648702
Record name N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]adenosine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

709.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt

CAS RN

24558-92-7
Record name Adenosine, 5′-(hydrogen P-4-morpholinylphosphonate), compd. with N,N′-dicyclohexyl-4-morpholinecarboximidamide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24558-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]adenosine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt
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Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt
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Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt
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Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt
Reactant of Route 5
Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt
Reactant of Route 6
Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt

Citations

For This Compound
3
Citations
O Eguaogie, JS Vyle - Current protocols in nucleic acid …, 2017 - Wiley Online Library
Using vibration ball milling, 5′‐chloro‐5′‐deoxyadenosine (CldA) reacts cleanly with 4‐methoxybenzyl mercaptan (MobSH), under basic conditions, to the corresponding thioether (…
NE Batoux, F Paradisi, PC Engel, ME Migaud - Tetrahedron, 2004 - Elsevier
Three novel dinucleotide analogues of nicotinamide adenine dinucleotide (NAD + ) have been synthesised from d-ribonolactone. These compounds incorporate a thiophene moiety in …
Number of citations: 20 www.sciencedirect.com
GC Zhou, SL Parikh, PC Tyler, GB Evans… - Journal of the …, 2004 - ACS Publications
The bacterial exotoxins, cholera toxin (CT), pertussis toxin (PT), and diphtheria toxin (DT), interfere with specific host proteins to cause tissue damage for their respective infections. The …
Number of citations: 59 pubs.acs.org

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